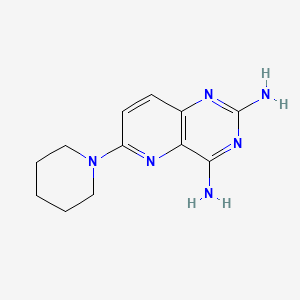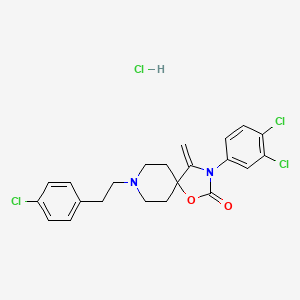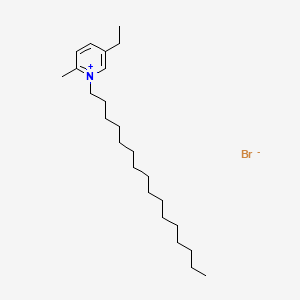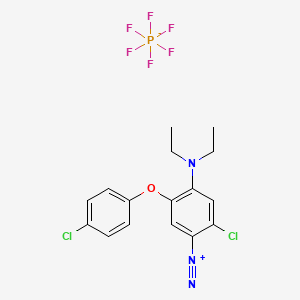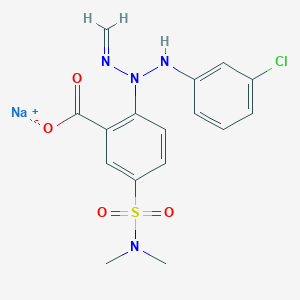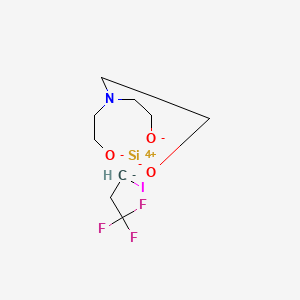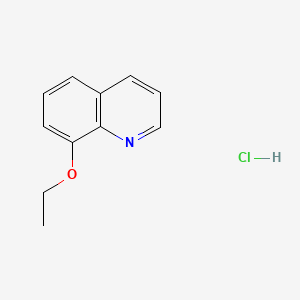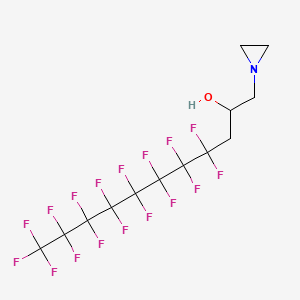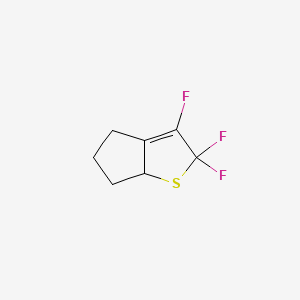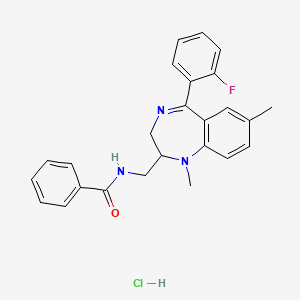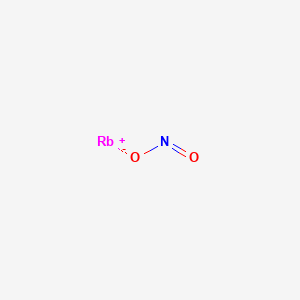
Rubidium nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium nitrite is an inorganic compound with the chemical formula RbNO₂. It is a nitrite salt of rubidium, an alkali metal. This compound is typically found as a white crystalline solid and is highly soluble in water. This compound is known for its use in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rubidium nitrite can be synthesized through several methods. One common method involves the reaction of rubidium hydroxide (RbOH) with nitrous acid (HNO₂): [ \text{RbOH} + \text{HNO}_2 \rightarrow \text{RbNO}_2 + \text{H}_2\text{O} ]
Another method involves the reaction of rubidium carbonate (Rb₂CO₃) with nitric oxide (NO) in the presence of oxygen: [ \text{Rb}_2\text{CO}_3 + 2\text{NO} + \frac{1}{2}\text{O}_2 \rightarrow 2\text{RbNO}_2 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of rubidium chloride (RbCl) with sodium nitrite (NaNO₂) in an aqueous solution. The this compound is then crystallized out of the solution: [ \text{RbCl} + \text{NaNO}_2 \rightarrow \text{RbNO}_2 + \text{NaCl} ]
Análisis De Reacciones Químicas
Types of Reactions
Rubidium nitrite undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to rubidium nitrate (RbNO₃) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂): [ 2\text{RbNO}_2 + \text{H}_2\text{O}_2 \rightarrow 2\text{RbNO}_3 + \text{H}_2\text{O} ]
-
Reduction: : It can be reduced to rubidium hydroxide (RbOH) and ammonia (NH₃) in the presence of a reducing agent like lithium aluminum hydride (LiAlH₄): [ \text{RbNO}_2 + 4\text{LiAlH}_4 + 4\text{H}_2\text{O} \rightarrow \text{RbOH} + \text{NH}_3 + 4\text{LiAlH}_3 + 3\text{H}_2 ]
-
Substitution: : this compound can undergo substitution reactions with halides to form rubidium halides and nitrous acid: [ \text{RbNO}_2 + \text{HCl} \rightarrow \text{RbCl} + \text{HNO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid for substitution reactions. These reactions typically occur under standard laboratory conditions.
Major Products
The major products formed from these reactions include rubidium nitrate, rubidium hydroxide, ammonia, rubidium chloride, and nitrous acid.
Aplicaciones Científicas De Investigación
Rubidium nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology: this compound is used in biological studies to investigate the effects of nitrite ions on biological systems.
Medicine: It is studied for its potential use in medical applications, such as in the treatment of certain diseases where nitrite ions play a role.
Industry: this compound is used in the manufacturing of specialty chemicals and in the production of rubidium-based catalysts.
Mecanismo De Acción
The mechanism by which rubidium nitrite exerts its effects involves the release of nitrite ions (NO₂⁻) in solution. These nitrite ions can participate in various biochemical pathways, including the formation of nitric oxide (NO), which is a signaling molecule involved in vasodilation and other physiological processes. The molecular targets of nitrite ions include enzymes such as nitric oxide synthase and guanylate cyclase, which are involved in the regulation of blood pressure and other cellular functions.
Comparación Con Compuestos Similares
Rubidium nitrite can be compared with other alkali metal nitrites, such as sodium nitrite (NaNO₂) and potassium nitrite (KNO₂). While all these compounds share similar chemical properties and reactivity, this compound is unique due to the larger ionic radius of rubidium compared to sodium and potassium. This difference in ionic size can affect the solubility, reactivity, and other physical properties of the compound.
List of Similar Compounds
- Sodium nitrite (NaNO₂)
- Potassium nitrite (KNO₂)
- Cesium nitrite (CsNO₂)
- Lithium nitrite (LiNO₂)
This compound stands out due to its specific applications and the unique properties imparted by the rubidium ion.
Propiedades
Número CAS |
13825-25-7 |
|---|---|
Fórmula molecular |
NO2Rb |
Peso molecular |
131.473 g/mol |
Nombre IUPAC |
rubidium(1+);nitrite |
InChI |
InChI=1S/HNO2.Rb/c2-1-3;/h(H,2,3);/q;+1/p-1 |
Clave InChI |
VPMVPQJJBGXJAI-UHFFFAOYSA-M |
SMILES canónico |
N(=O)[O-].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




